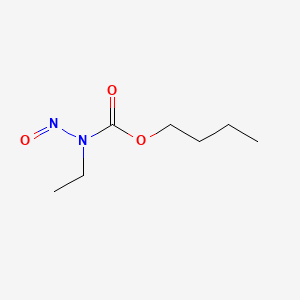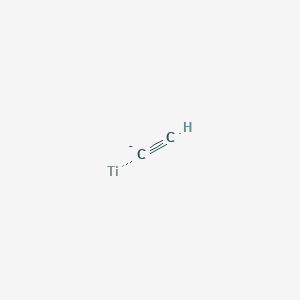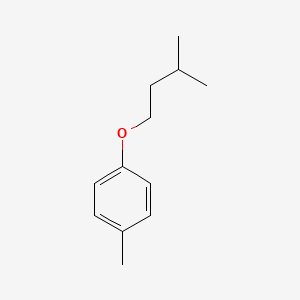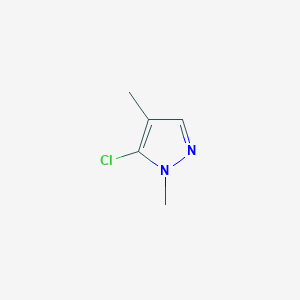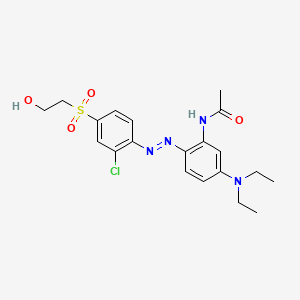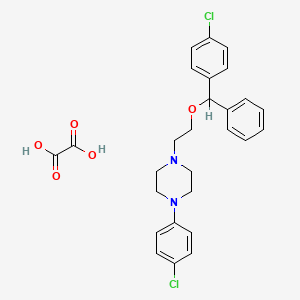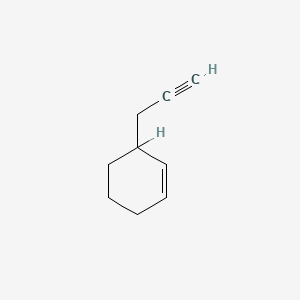
3-Prop-2-ynylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexenes.
Applications De Recherche Scientifique
3-Prop-2-ynylcyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Prop-2-ynylcyclohexene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures. The compound’s interactions with enzymes and other biological molecules are also of interest, particularly in the context of drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.
Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.
Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.
Uniqueness
3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
Propriétés
Numéro CAS |
55956-43-9 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3-prop-2-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2 |
Clé InChI |
LEJMBUKQDRWAMR-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



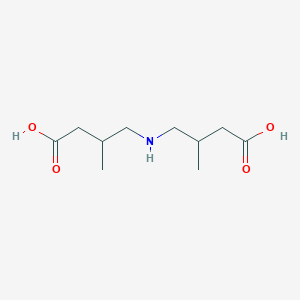
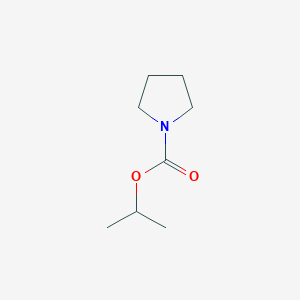
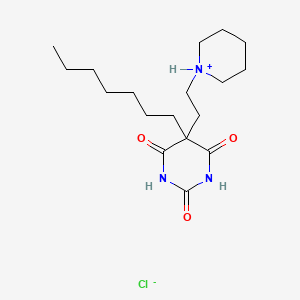

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
